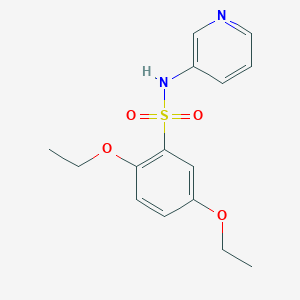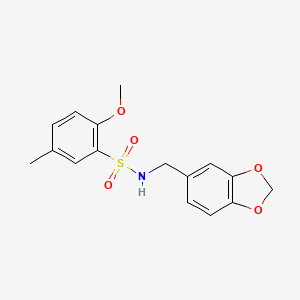
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine, also known as B-MBDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. B-MBDP is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are still being studied.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and behavior. 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the treatment of various medical conditions. However, one limitation of using 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine in lab experiments is its limited availability. It is a relatively new compound, and its synthesis method is not widely known.
Orientations Futures
There are several possible future directions for the study of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine. One direction is to further investigate its mechanism of action. Understanding how 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine works in the brain could lead to the development of more effective treatments for depression, anxiety, and addiction. Another direction is to explore its potential therapeutic applications in humans. Clinical trials could be conducted to determine the safety and efficacy of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine as a treatment for various medical conditions. Finally, researchers could investigate the synthesis of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine and develop more efficient methods for its production. This would increase its availability and make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine involves the reaction of 1-benzyl-4-piperidone with 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine as a white crystalline powder with a melting point of 220-222°C.
Applications De Recherche Scientifique
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine has been studied for its potential therapeutic applications in the treatment of various medical conditions such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-20-10-6-5-9-18(20)15-21-19-11-13-22(14-12-19)16-17-7-3-2-4-8-17/h2-10,19,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGVDIHCYQRLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-N-(2-methoxybenzyl)-4-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)